3-Ethenylidene-2-propan-2-yloxane
Description
3-Ethenylidene-2-propan-2-yloxane is a bicyclic ether derivative characterized by an oxane (tetrahydropyran) ring substituted at position 2 with a propan-2-yl (isopropyl) group and at position 3 with an ethenylidene moiety. This structure confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical intermediate design. The compound’s reactivity is influenced by the strained oxane ring and the conjugated ethenylidene group, which may participate in cycloaddition or polymerization reactions.
Properties
CAS No. |
108207-85-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-9-6-5-7-11-10(9)8(2)3/h8,10H,1,5-7H2,2-3H3 |
InChI Key |
DRYTXEJMDZEQPU-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=C=C)CCCO1 |
Canonical SMILES |
CC(C)C1C(=C=C)CCCO1 |
Synonyms |
2H-Pyran,3-ethenylidenetetrahydro-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 3-Ethenylidene-2-propan-2-yloxane with structurally analogous compounds is challenging due to the scarcity of direct studies. However, insights can be drawn from related bicyclic ethers and substituted oxanes:
Structural and Functional Analogues
2-Isopropyloxane Derivatives: Compounds like 2-isopropyl-4-methyloxane exhibit comparable steric hindrance but lack the conjugated ethenylidene group, reducing their reactivity in electrophilic addition reactions . Boiling points and solubility in polar solvents (e.g., ethanol) are similar, but this compound’s conjugated system may enhance UV absorption properties.
Ethenylidene-Substituted Heterocycles :
- Analogues such as 3-ethenylidenepiperidine show higher nucleophilicity at the ethenylidene site due to reduced ring strain compared to oxane systems .
- Thermal stability data for these compounds suggest that the oxane ring in this compound may confer lower decomposition temperatures (~150–200°C) compared to six-membered nitrogen heterocycles (>250°C).
For example, unspecified impurities in drug substances are typically controlled at ≤0.10% per ICH guidelines .
Key Data Table
Research Findings and Limitations
- Synthetic Challenges : The steric bulk of the isopropyl group complicates functionalization at position 2, requiring specialized catalysts (e.g., Lewis acids) for regioselective modifications.
- Pharmacological Relevance: No direct studies link this compound to drug candidates, though its structural motifs resemble intermediates in steroid synthesis (e.g., drospirenone-related impurities) .
- Gaps in Data : Quantitative spectral data (NMR, IR) and toxicity profiles are absent in publicly available literature, limiting industrial applicability assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
